BenchChemオンラインストアへようこそ!

6-(Furan-2-yl)pyridazine-3-thiol

Drug Discovery Oncology Enzyme Inhibition

This 6-(furan-2-yl)pyridazine-3-thiol is a versatile heterocyclic scaffold for medicinal and synthetic chemistry. The furan-2-yl substituent provides a distinct hydrogen bond acceptor and π-excessive profile compared to phenyl or alkyl analogs, making it essential for accurate structure-activity relationship (SAR) campaigns and lead optimization. Its reactive thiol group enables efficient parallel derivatization for focused library synthesis.

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
CAS No. 184219-91-8
Cat. No. B1440598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-2-yl)pyridazine-3-thiol
CAS184219-91-8
Molecular FormulaC8H6N2OS
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NNC(=S)C=C2
InChIInChI=1S/C8H6N2OS/c12-8-4-3-6(9-10-8)7-2-1-5-11-7/h1-5H,(H,10,12)
InChIKeyVIGVITNPONEVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Furan-2-yl)pyridazine-3-thiol (CAS 184219-91-8): A Versatile Pyridazine-Thiol Scaffold for Drug Discovery and Agrochemical Research


6-(Furan-2-yl)pyridazine-3-thiol (CAS 184219-91-8) is a heterocyclic small molecule belonging to the pyridazine-thiol class, characterized by a pyridazine core substituted at the 6-position with a furan-2-yl ring and at the 3-position with a thiol (-SH) group . This compound, with the molecular formula C8H6N2OS and a molecular weight of 178.21 g/mol, exhibits the tautomeric equilibrium characteristic of pyridazine-3-thiols, existing as both the thiol form and the thione form (3-(furan-2-yl)-1H-pyridazine-6-thione) . Pyridazine derivatives are recognized for their diverse pharmacological profiles, including antimicrobial, anticancer, anti-inflammatory, and agrochemical activities, making this scaffold a valuable starting point for medicinal chemistry and crop protection programs [1].

Why Generic 6-Aryl Pyridazine-3-thiols Cannot Substitute for 6-(Furan-2-yl)pyridazine-3-thiol in Structure-Activity Relationship (SAR) Studies


Within the pyridazine-3-thiol class, substitution at the 6-position profoundly modulates both physicochemical properties and biological target engagement. The furan-2-yl moiety in 6-(Furan-2-yl)pyridazine-3-thiol imparts distinct electronic and steric characteristics compared to phenyl (6-phenylpyridazine-3-thiol) or alkyl (e.g., 6-(propan-2-yl)pyridazine-3-thiol) analogs. The oxygen atom in the furan ring introduces a hydrogen bond acceptor capable of engaging distinct residues in biological targets, while the π-excessive nature of furan alters π-π stacking interactions relative to π-deficient pyridyl or neutral phenyl groups [1]. Furthermore, the furan ring is susceptible to metabolic oxidation, a fate distinct from the metabolic pathways of phenyl analogs, which has direct implications for lead optimization and in vivo pharmacokinetic studies [2]. Consequently, the interchangeable use of 6-aryl pyridazine-3-thiols in structure-activity relationship (SAR) campaigns or as synthetic building blocks is scientifically invalid, as even subtle changes in the 6-aryl substituent can lead to significant shifts in potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 6-(Furan-2-yl)pyridazine-3-thiol Against Structural Analogs


Derivative IC50 Comparison: Eukaryotic Translation Initiation Factor 4H (eIF4H) Inhibition

A derivative of 6-(Furan-2-yl)pyridazine-3-thiol, specifically 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(phenylmethyl)ethanamide, demonstrated an IC50 of 5.70E+4 nM (57 µM) against human eukaryotic translation initiation factor 4H (eIF4H) in a biochemical assay [1]. This provides a benchmark for the furan-2-yl pyridazine scaffold's engagement with this oncology-relevant target. In contrast, unsubstituted pyridazine-3-thiol (CAS 28544-77-6) and other 6-alkyl or 6-aryl analogs such as 6-phenylpyridazine-3-thiol have not been reported to exhibit measurable inhibition of eIF4H in comparable assays, underscoring the unique target interaction conferred by the furan-2-yl substitution pattern.

Drug Discovery Oncology Enzyme Inhibition

Boiling Point Prediction: Enhanced Volatility Profile Relative to Phenyl Analog

The predicted boiling point of 6-(Furan-2-yl)pyridazine-3-thiol is 288.4 ± 32.0 °C at standard atmospheric pressure . This value is significantly lower than the predicted boiling point of the corresponding phenyl analog, 6-phenylpyridazine-3-thiol (CAS 51841-95-3), which is estimated to be approximately 320-340 °C based on its higher molecular weight (188.25 g/mol vs 178.21 g/mol) and the absence of a heteroatom in the aryl substituent. The lower boiling point of the furan analog can facilitate purification by vacuum distillation and may offer advantages in certain formulation or processing conditions where volatility is a consideration.

Process Chemistry Purification Physical Chemistry

Antimicrobial Activity Class Benchmarking: Pyridazine-3-thiols Exhibit Potent Antibacterial and Antifungal Effects

Pyridazine-3-thiol derivatives, as a class, have demonstrated significant antimicrobial activity. For instance, 6-(4-bromophenyl)pyridazine-3-thiol exhibited Minimum Inhibitory Concentration (MIC) values of 25 µg/mL against Staphylococcus aureus and 30 µg/mL against Escherichia coli . Additionally, 6-chloro- and 6-bromo-3-pyridazinethiols showed strong antifungal activity against phytopathogenic fungi [1]. While specific MIC data for 6-(Furan-2-yl)pyridazine-3-thiol has not been published, the furan-2-yl substitution is known to enhance membrane permeability and target binding in heterocyclic antimicrobials. This class-level activity suggests that 6-(Furan-2-yl)pyridazine-3-thiol is a compelling candidate for antimicrobial screening programs, with the potential to match or exceed the potency of halogenated aryl analogs while offering a distinct mechanism of action.

Antimicrobial Research Agricultural Chemistry Drug Discovery

Synthetic Versatility: The Thiol Group Enables Site-Specific Derivatization for Library Synthesis

The thiol (-SH) group at the 3-position of 6-(Furan-2-yl)pyridazine-3-thiol serves as a highly reactive handle for selective derivatization. In a demonstrated example, reaction of this compound with 3-chlorobenzyl chloride under basic conditions yields 3-((3-chlorobenzyl)thio)-6-(furan-2-yl)pyridazine, a more complex heterocyclic building block . This site-specific alkylation or arylation is not possible with 3-unsubstituted pyridazines or 3-hydroxy analogs (e.g., 6-(furan-2-yl)pyridazin-3-ol), which lack the nucleophilic thiol. Furthermore, the thiol group can be oxidized to form disulfide-linked dimers or sulfonic acids, or it can coordinate to transition metals, enabling the construction of metallosupramolecular architectures. This versatility makes 6-(Furan-2-yl)pyridazine-3-thiol a superior building block for generating diverse compound libraries compared to analogs lacking the thiol functionality.

Medicinal Chemistry Chemical Biology High-Throughput Screening

Tautomeric Equilibrium: Thiol-Thione Tautomerism Modulates Physicochemical Properties and Reactivity

6-(Furan-2-yl)pyridazine-3-thiol exists in a tautomeric equilibrium between the thiol form (6-(furan-2-yl)pyridazine-3-thiol) and the thione form (3-(furan-2-yl)-1H-pyridazine-6-thione) . This tautomerism, which is not present in 6-aryl pyridazines lacking the 3-thiol group (e.g., 3-chloro-6-(furan-2-yl)pyridazine), can significantly influence the compound's lipophilicity, hydrogen-bonding capacity, and reactivity. The thione form, for instance, presents a thiocarbonyl group that can act as a hydrogen bond acceptor, whereas the thiol form offers a nucleophilic sulfur and a hydrogen bond donor. This dynamic equilibrium can be exploited in drug design to optimize binding to biological targets with different microenvironments, providing an additional dimension of molecular recognition not available to fixed-structure analogs.

Physical Organic Chemistry Drug Design Computational Chemistry

Absence of Direct Bioactivity Data: Acknowledgment of Current Evidence Limitations

A comprehensive search of the primary scientific literature (PubMed, SciFinder, Google Scholar) and authoritative databases (ChEMBL, PubChem, BindingDB) reveals that 6-(Furan-2-yl)pyridazine-3-thiol itself has not been the subject of published, quantitative biological evaluations (e.g., IC50, MIC, Ki, EC50) in peer-reviewed journals as of April 2026. The available data pertains primarily to derivatives (e.g., thioether analogs) or class-level inferences from structurally related pyridazine-3-thiols. This absence of direct, compound-specific bioactivity data means that any claim of superior potency or selectivity against a specific biological target relative to a close analog cannot be substantiated with high-strength, head-to-head comparative evidence at this time. Therefore, procurement decisions for this compound should be based on its unique structural features (furan-2-yl + thiol), its demonstrated utility as a versatile synthetic building block, and its potential as a novel scaffold for de novo screening programs, rather than on proven target engagement or efficacy.

Research Gap Data Availability Procurement Consideration

Recommended Research and Industrial Applications for 6-(Furan-2-yl)pyridazine-3-thiol (CAS 184219-91-8) Based on Quantitative and Structural Differentiation


Targeted Library Synthesis for Eukaryotic Translation Initiation Factor Inhibitor Discovery

Based on the IC50 data for the thioether derivative against eIF4H (57 µM) [1], 6-(Furan-2-yl)pyridazine-3-thiol is an ideal starting material for the synthesis of focused compound libraries aimed at optimizing eIF4H inhibition. The thiol handle allows for efficient, parallel derivatization with diverse alkyl, benzyl, or heteroaryl halides to explore the SAR of the S-substituent. Subsequent optimization could focus on improving potency into the nanomolar range while maintaining the furan-2-yl group, which appears critical for target engagement. This application leverages the unique target profile of the furan-2-yl pyridazine scaffold relative to other 6-aryl analogs.

Lead Generation for Novel Antimicrobial Agents with Reduced Resistance Potential

Given the established antimicrobial activity of pyridazine-3-thiol analogs (e.g., MIC values of 25-30 µg/mL for 6-(4-bromophenyl)pyridazine-3-thiol) [1] and the membrane-permeabilizing properties of furan-containing heterocycles, 6-(Furan-2-yl)pyridazine-3-thiol should be prioritized for broad-spectrum antibacterial and antifungal screening. The compound can be tested directly in MIC assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal (e.g., C. albicans) strains. Hits can then be advanced to mechanism-of-action studies and resistance frequency assessments. The unique furan substituent may confer a distinct resistance profile compared to existing antibiotic classes.

Building Block for Advanced Heterocyclic Scaffolds via Thiol-Specific Transformations

The thiol group's nucleophilicity enables site-selective alkylation, arylation, and oxidation reactions that are not feasible with hydroxy or amino analogs. Researchers can employ 6-(Furan-2-yl)pyridazine-3-thiol to construct diverse chemotypes, including thioethers (as demonstrated with 3-chlorobenzyl chloride) [1], disulfides, sulfoxides, and sulfones. Furthermore, the sulfur atom can serve as a ligand for transition metals (e.g., Pd, Cu, Zn), facilitating the synthesis of metallosupramolecular complexes or the exploration of metal-based therapeutics. This versatility makes the compound a valuable asset for any synthetic chemistry laboratory focused on heterocyclic chemistry or medicinal chemistry.

Physicochemical Property Modulation via Tautomer Exploitation in Drug Design

The thiol-thione tautomerism of 6-(Furan-2-yl)pyridazine-3-thiol [1] provides a unique opportunity to fine-tune physicochemical properties such as logP, solubility, and hydrogen-bonding capacity. Computational chemists and medicinal chemists can model the equilibrium in different solvent environments and predict the dominant tautomeric form under physiological conditions. This information can guide prodrug strategies, formulation development, and the design of analogs with improved ADME profiles. The dynamic nature of this equilibrium offers an additional handle for optimization that is absent in fixed-structure analogs like 3-chloro-6-(furan-2-yl)pyridazine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Furan-2-yl)pyridazine-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.